Ethyl 4-chloro-2-fluoro-5-nitrobenzoate
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Overview
Description
Ethyl 4-chloro-2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7ClFNO4 It is a derivative of benzoic acid, featuring a nitro group, a chloro group, and a fluoro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. One common method involves the esterification of the acid with ethanol in the presence of a catalyst such as thionyl chloride and triethylamine. The reaction is typically carried out under reflux conditions, followed by purification using silica gel chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid under reflux.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-2-fluoro-5-aminobenzoate.
Hydrolysis: Formation of 4-chloro-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-2-fluoro-5-nitrobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-fluoro-5-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- 2-chloro-4-fluoro-5-nitrobenzoic acid
Uniqueness
Ethyl 4-chloro-2-fluoro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the benzene ring enhances its potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-chloro-2-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVKCYZZDSDDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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